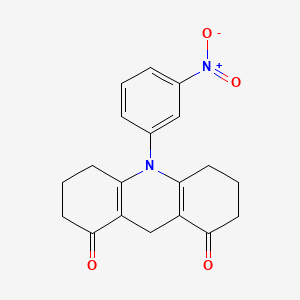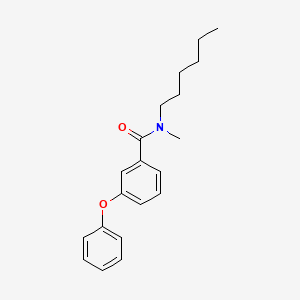
7,10-Difluorobenzo(h)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,10-Difluorobenzo(h)quinoline is a fluorinated derivative of benzoquinoline, a heterocyclic aromatic compound This compound is characterized by the presence of two fluorine atoms at the 7th and 10th positions on the benzoquinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7,10-Difluorobenzo(h)quinoline typically involves the fluorination of benzoquinoline derivatives. One common method is the nucleophilic substitution of hydrogen atoms with fluorine using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like column chromatography and recrystallization are essential to obtain high-purity products suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 7,10-Difluorobenzo(h)quinoline undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form various derivatives, depending on the reagents and conditions used.
Cross-Coupling Reactions: It can participate in cross-coupling reactions like Suzuki or Heck reactions to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed: The major products formed from these reactions include various substituted quinolines, fluorinated aromatic compounds, and complex heterocyclic structures .
Applications De Recherche Scientifique
7,10-Difluorobenzo(h)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its enhanced fluorescence properties.
Medicine: Explored for its potential as an anticancer agent and in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, including liquid crystals and organic light-emitting diodes (OLEDs)
Mécanisme D'action
The mechanism of action of 7,10-Difluorobenzo(h)quinoline involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to DNA or proteins, thereby affecting their function. The fluorine atoms enhance its binding affinity and specificity, making it a potent inhibitor or activator of various biological processes .
Comparaison Avec Des Composés Similaires
Benzo(h)quinoline: The parent compound without fluorine atoms.
7-Fluorobenzo(h)quinoline: A mono-fluorinated derivative.
10-Fluorobenzo(h)quinoline: Another mono-fluorinated derivative.
Uniqueness: 7,10-Difluorobenzo(h)quinoline is unique due to the presence of two fluorine atoms, which significantly enhance its chemical stability, reactivity, and biological activity compared to its mono-fluorinated and non-fluorinated counterparts .
Propriétés
Numéro CAS |
163275-64-7 |
|---|---|
Formule moléculaire |
C13H7F2N |
Poids moléculaire |
215.20 g/mol |
Nom IUPAC |
7,10-difluorobenzo[h]quinoline |
InChI |
InChI=1S/C13H7F2N/c14-10-5-6-11(15)12-9(10)4-3-8-2-1-7-16-13(8)12/h1-7H |
Clé InChI |
GOCFEAGEPBLXRZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C3=C(C=CC(=C3C=C2)F)F)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetamide, N-[4-[(dodecylamino)sulfonyl]phenyl]-](/img/structure/B14268364.png)
![3-Bromo-8-iodo-4-methyl-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14268366.png)
![3-Pentanone, 2-[bis(phenylmethyl)amino]-, (2S)-](/img/structure/B14268371.png)




![1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-prolyl-L-phenylalanyl-L-alanine](/img/structure/B14268412.png)

![2-Piperidinecarboxamide, N-[(3-fluorophenyl)methyl]-](/img/structure/B14268419.png)



